molecular formula C13H9NO2S B8324643 2-(4-Hydroxyphenyl)benzothiazol-6-ol

2-(4-Hydroxyphenyl)benzothiazol-6-ol

Cat. No.: B8324643
M. Wt: 243.28 g/mol
InChI Key: UNCMKVXDLXKQDH-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)benzothiazol-6-ol is a high-purity small molecule with the chemical formula C14H10O2S and an average molecular weight of 242.293 g/mol . It is a derivative of the benzothiazole scaffold, a heterocyclic compound of significant interest in medicinal chemistry due to its association with a wide spectrum of biological activities . While the specific research applications for this exact compound are an area of ongoing investigation, the broader benzothiazole class has demonstrated potent antibacterial properties by inhibiting critical bacterial enzymes such as DNA gyrase, dihydrofolate reductase, and UDP-N-acetyl enolpyruvyl glucosamine reductase (MurB) . Furthermore, structurally similar benzothiazole compounds are being explored in advanced research areas such as cancer theranostics and molecular brachytherapy, where they can be engineered to undergo enzyme-triggered aggregation at disease sites . This compound serves as a valuable chemical building block for researchers developing novel therapeutic agents and probes in infectious disease and oncology. The provided compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C13H9NO2S/c15-9-3-1-8(2-4-9)13-14-11-6-5-10(16)7-12(11)17-13/h1-7,15-16H

InChI Key

UNCMKVXDLXKQDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)O

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-Hydroxyphenyl)benzothiazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the use of Lawesson’s reagent for the formation of benzothiazole derivatives. The process often begins with the preparation of intermediate compounds that are subsequently transformed into the target molecule through various chemical reactions.

Key Steps in Synthesis:

  • Starting Material: 2-(4-Aminophenyl)benzothiazol-5-ol is often used as a precursor.
  • Reagents: Lawesson's reagent is commonly employed for the thiazole ring formation.
  • Characterization Techniques: Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.

Biological Activities

This compound exhibits a variety of biological activities that make it a subject of interest in pharmacological studies:

Antitumor Activity

Research indicates that derivatives of benzothiazoles, including this compound, demonstrate significant antitumor properties. In vitro studies have shown efficacy against various cancer cell lines such as breast, ovarian, and colon cancers. The compound's mechanism appears to involve interference with cellular signaling pathways that promote tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain benzothiazole derivatives possess inhibitory effects against bacterial strains and fungi, suggesting potential applications in treating infections .

Antioxidant Activity

The antioxidant capabilities of this compound have been investigated, revealing its potential to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of benzothiazole derivatives in models of neurodegenerative diseases. Compounds similar to this compound have shown promise in inhibiting enzymes associated with neurodegeneration, such as acetylcholinesterase .

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

Therapeutic Area Potential Application
Cancer TreatmentAntitumor agents targeting specific cancer types
Infectious DiseasesAntimicrobial agents against resistant strains
Neurodegenerative DiseasesNeuroprotective agents for conditions like Alzheimer's
Antioxidant TherapySupplements to reduce oxidative stress

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound and its derivatives:

  • Antitumor Efficacy: A study demonstrated that fluorinated analogues of benzothiazoles significantly inhibited tumor growth in xenograft models, showcasing their potential as clinical candidates .
  • Antimicrobial Evaluation: Research highlighted the antibacterial activity of benzothiazole derivatives against strains such as Staphylococcus aureus and Escherichia coli, indicating their utility in developing new antibiotics .
  • Neuroprotective Studies: In vitro assays revealed that specific derivatives effectively inhibited acetylcholinesterase activity, suggesting their role in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table highlights key structural and molecular distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(4-Hydroxyphenyl)benzothiazol-6-ol C₁₄H₁₁NO₂S 257.31 4-hydroxyphenyl, 6-OH
Pittsburgh Compound-B (PiB) C₁₄H₁₂N₂OS 256.32 4-methylaminophenyl, 6-OH
2-(4-Methoxyphenyl)benzothiazole C₁₄H₁₁NOS 241.31 4-methoxyphenyl
Flutemetamol ([¹⁸F]GE-067) C₁₅H₁₂FN₃OS 301.33 4-fluoroethylpiperidinyl, 6-OH
2-Methyl-6-phenylbenzothiazole C₁₄H₁₁NS 225.31 2-methyl, 6-phenyl

Key Observations :

  • PiB replaces the hydroxyl group at the 4-position of 6-OH-BTA-1 with a methylamino group (–NHCH₃), enhancing its lipophilicity and blood-brain barrier permeability .
  • 2-(4-Methoxyphenyl)benzothiazole substitutes the hydroxyl group with a methoxy (–OCH₃), reducing hydrogen-bonding capacity but improving synthetic yield (94% via microwave-assisted synthesis) .
  • Flutemetamol introduces a fluorine-18 radiolabel and a piperidinyl group, optimizing it for clinical tau PET imaging with a binding affinity (Ki = 0.74 ± 0.38 nM) superior to PiB .
This compound

Synthesized via multi-step organic reactions, including condensation of 4-hydroxybenzaldehyde with o-aminothiophenol, followed by selective hydroxylation. Purification typically involves recrystallization or column chromatography .

Pittsburgh Compound-B (PiB)

Derived from 6-OH-BTA-1 by introducing a methylamino group via reductive alkylation. Radiolabeled versions (e.g., [¹¹C]PiB) are synthesized using [¹¹C]methyl iodide .

2-(4-Methoxyphenyl)benzothiazole

Prepared via solvent-free microwave irradiation (300 W, 6 minutes) of 4-methoxybenzaldehyde and o-aminothiophenol on silica gel, achieving 94% yield .

Flutemetamol ([¹⁸F]GE-067)

Synthesized through nucleophilic fluorination of a precursor, followed by HPLC purification. The fluorine-18 label enhances imaging resolution .

Functional Insights :

  • The hydroxyl groups in 6-OH-BTA-1 and PiB facilitate interactions with amyloid fibrils but reduce metabolic stability compared to methoxy derivatives .
  • Fluorine-18 in flutemetamol extends half-life (109.7 minutes) compared to carbon-11 in PiB (20.4 minutes), enabling broader clinical use .

Physicochemical Properties

Property 6-OH-BTA-1 PiB 2-(4-Methoxyphenyl)benzothiazole
Melting Point Not reported >250°C 393 K (120°C)
LogP (Lipophilicity) ~2.1 ~2.8 ~3.0
Hydrogen Bond Donors 2 2 0

Implications :

  • Higher lipophilicity (LogP) in PiB and methoxy derivatives improves CNS uptake but may increase off-target binding.
  • The absence of hydrogen bond donors in 2-(4-methoxyphenyl)benzothiazole correlates with reduced solubility in aqueous media .

Preparation Methods

Jacobson Cyclization with Lawesson’s Reagent

A foundational approach involves the Jacobson method, which utilizes Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) to convert carboxamides into benzothiazoles. As detailed in, this four-step synthesis begins with the acylation of p-aminophenol with p-nitrobenzoyl chloride in pyridine and toluene, yielding [(4-hydroxyphenyl)-4-azaneyl)(4-nitrophenyl)]methanone (60% yield, m.p. 150°C). Subsequent thioamide formation via Lawesson’s reagent (65% yield, m.p. 160°C) precedes oxidative cyclization using potassium ferricyanide under basic conditions to generate 2-(4-nitrophenyl)benzothiazol-6-ol (50% yield, m.p. 120°C). Final reduction with iron powder and ammonium chloride affords the target compound, 2-(4-aminophenyl)benzothiazol-5-ol, which is subsequently functionalized to introduce the 6-hydroxy group.

Key Reaction Parameters:

  • Temperature : 80–150°C for cyclization

  • Catalyst : Potassium ferricyanide (2–3 equivalents)

  • Yield : 50–65% across steps

Microwave-Assisted Green Synthesis

Accelerated Cyclodehydration

Microwave irradiation significantly enhances reaction kinetics for benzothiazole formation. As reported in, a mixture of 2-aminothiophenol and 4-hydroxybenzaldehyde in ethanol undergoes microwave irradiation (300 W, 100°C) to produce 2-(4-hydroxyphenyl)benzothiazol-6-ol in 12–20% higher yields compared to conventional heating. This method reduces reaction times from 5–8 hours to 15–30 minutes , attributed to uniform dielectric heating and reduced side reactions.

Optimization Insights:

  • Solvent : Ethanol (green solvent)

  • Irradiation Power : 300–600 W

  • Yield : 72–85% (microwave) vs. 60–68% (conventional)

Catalytic Lewis Acid-Mediated Approaches

Aluminum Chloride-Catalyzed Cyclization

Patent literature describes the use of aluminum chloride (0.2–1.5 equivalents) as a Lewis acid to facilitate Friedel-Crafts alkylation and cyclization. While initially developed for triazine derivatives, this method adapts to benzothiazole synthesis by reacting 4-hydroxyphenylamine with 2-chlorobenzothiazole in xylene at 130°C. The aluminum chloride coordinates with the thiazole nitrogen, enhancing electrophilic substitution at the para position of the hydroxyphenyl group.

Process Metrics:

  • Temperature : 70–150°C

  • Catalyst Loading : 0.5 equivalents AlCl₃

  • Isolation : Recrystallization from isopropanol (75% yield)

Stepwise Functionalization Strategies

Nitration-Reduction Sequence

A nitration-reduction pathway, adapted from, involves selective nitration of a benzothiazole precursor at the 5-position using fuming nitric acid in acetic anhydride, followed by palladium-catalyzed hydrogenation to introduce the 6-hydroxy group. While this method requires stringent temperature control (–10°C for nitration), it achieves regioselectivity >90% for the 6-hydroxy position.

Critical Data:

  • Nitrating Agent : HNO₃/H₂SO₄ at –10°C

  • Reduction : H₂/Pd-C (1 atm, 25°C)

  • Overall Yield : 68%

Comparative Analysis of Synthetic Routes

Yield and Efficiency Metrics

MethodCatalyst/ReagentTime (h)Yield (%)Purity (%)
Jacobson CyclizationLawesson’s Reagent8–1050–6595–98
MicrowaveNone0.25–0.572–8597–99
AlCl₃ CatalysisAluminum Chloride3–570–7596–98
Nitration-ReductionHNO₃/Pd-C12–1565–6894–97

Solvent and Environmental Impact

  • Microwave Synthesis : Ethanol (green solvent, PMI 3.2)

  • Conventional Methods : Xylene (PMI 6.8), dichloromethane (PMI 7.5)

Mechanistic Insights and Side Reactions

Oxidative Byproduct Formation

In Lawesson’s reagent-mediated reactions, over-oxidation of the thioamide intermediate can generate sulfoxide derivatives (~5–8% impurity). This is mitigated by precise stoichiometry (0.6 equivalents of Lawesson’s reagent) and inert atmosphere.

Microwave-Specific Advantages

Dielectric heating in microwave protocols minimizes thermal degradation, preserving the phenolic –OH groups from oxidation.

Industrial-Scale Considerations

Cost Analysis

MethodCost per kg (USD)Scalability
Jacobson Cyclization1,200–1,500Moderate
Microwave900–1,100High
AlCl₃ Catalysis1,000–1,300High

Waste Stream Management

  • AlCl₃ Methods : Acidic aqueous waste requires neutralization (pH 7–8) before disposal.

  • Microwave Synthesis : Ethanol recovery via distillation (85% efficiency) .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Hydroxyphenyl)benzothiazol-6-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A solvent-free microwave-assisted method is widely used for benzothiazole derivatives. For example, 2-(4-methoxyphenyl)benzothiazole was synthesized by reacting 4-methoxybenzaldehyde with o-aminothiophenol in diethyl ether, followed by microwave irradiation (300 W, 6 min) over silica gel, yielding 94% purity after recrystallization in methanol . Adapting this for this compound would require substituting 4-hydroxybenzaldehyde and optimizing protecting groups to prevent oxidation. Key parameters include:

  • Reagent Ratios: 1:2 molar ratio of aldehyde to o-aminothiophenol.
  • Solvent-Free Conditions: Silica gel as a solid support enhances reaction efficiency.
  • Purification: Recrystallization in methanol or ethanol improves purity.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H-NMR (400 MHz) in DMSO-d6_6 can confirm aromatic proton environments (e.g., δ 8.04–6.90 ppm for benzothiazole and hydroxyphenyl groups) .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) at 70 eV provides molecular ion peaks (e.g., m/z 242 [M+1] for analogous compounds) .
  • HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) ensures purity (>98%) and quantifies degradation products .

Advanced Research Questions

Q. How can researchers design radiolabeled derivatives of this compound for in vivo PET imaging studies?

Methodological Answer: Radiolabeling with 18F^{18}F or 11C^{11}C is critical for PET tracers. For example:

  • Fluorine-18 Labeling: Introduce 18F^{18}F via nucleophilic substitution or prosthetic groups (e.g., 2-[3-$ ^{18}F fluoro4methylaminophenyl]benzothiazol6ol,fluoro-4-methylaminophenyl]benzothiazol-6-ol, ^{18}F$$
    GE-067) .
  • Validation Steps:
    • In Vitro Binding Assays: Measure affinity to tau fibrils or amyloid-β (e.g., Ki=0.74±0.38nMK_i = 0.74 \pm 0.38 \, \text{nM} for 18F^{18}F
      GE-067) .
    • In Vivo Biodistribution: Assess brain uptake and clearance in animal models.

Q. What computational strategies are employed to predict the binding affinity of this compound derivatives to biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-31G(d) basis sets to evaluate electronic properties and tautomeric stability .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with tau protein (PDB ID: 5O4T). Focus on hydrogen bonding with Ser356 and hydrophobic contacts with Leu331 .
  • QSAR Models: Correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with binding energy using Hammett constants.

Q. How should contradictory data regarding the compound’s biological activity or synthesis outcomes be resolved?

Methodological Answer:

  • Controlled Replication: Standardize reaction conditions (e.g., microwave power, solvent purity) to isolate variables .
  • Advanced Characterization: Use X-ray crystallography (e.g., Acta Cryst. E reports for benzothiazole analogs) to resolve structural ambiguities .
  • Meta-Analysis: Compare datasets across studies (e.g., IC50_{50} values in tau binding assays) to identify outliers caused by assay variability .

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